molecular formula C5H4F3N3S B12108457 6-Trifluoromethylsulfanyl-pyridazin-3-ylamine CAS No. 1246466-65-8

6-Trifluoromethylsulfanyl-pyridazin-3-ylamine

Cat. No.: B12108457
CAS No.: 1246466-65-8
M. Wt: 195.17 g/mol
InChI Key: MJNSWCCOBRJAJK-UHFFFAOYSA-N
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Description

6-Trifluoromethylsulfanyl-pyridazin-3-ylamine is a chemical compound with the molecular formula C5H4F3N3S and a molecular weight of 195.1656 . This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridazines, including 6-Trifluoromethylsulfanyl-pyridazin-3-ylamine, can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of pyridazine synthesis can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethylsulfanyl-pyridazin-3-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridazinone derivatives, while substitution reactions can produce various functionalized pyridazines.

Scientific Research Applications

6-Trifluoromethylsulfanyl-pyridazin-3-ylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Trifluoromethylsulfanyl-pyridazin-3-ylamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

6-Trifluoromethylsulfanyl-pyridazin-3-ylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethylsulfanyl group, which imparts distinct chemical and biological properties compared to other pyridazine derivatives.

Properties

CAS No.

1246466-65-8

Molecular Formula

C5H4F3N3S

Molecular Weight

195.17 g/mol

IUPAC Name

6-(trifluoromethylsulfanyl)pyridazin-3-amine

InChI

InChI=1S/C5H4F3N3S/c6-5(7,8)12-4-2-1-3(9)10-11-4/h1-2H,(H2,9,10)

InChI Key

MJNSWCCOBRJAJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1N)SC(F)(F)F

Origin of Product

United States

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